3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide
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Overview
Description
3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide is a compound that features two benzofuran rings connected by a carboxamide linkage. Benzofuran derivatives are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This compound, with its unique structure, holds potential for various applications in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a manner that modulates these targets’ functions
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell proliferation (relevant to its anti-tumor activity), bacterial growth (relevant to its antibacterial activity), oxidative stress responses (relevant to its anti-oxidative activity), and viral replication (relevant to its anti-viral activity).
Result of Action
Given the reported biological activities of benzofuran derivatives, it is plausible that this compound could induce changes at the molecular and cellular levels that result in anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Industrial Production Methods
Industrial production of benzofuran derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran rings, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Dronedarone: Another antiarrhythmic drug.
Vilazodone: An antidepressant.
Uniqueness
3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide is unique due to its dual benzofuran structure connected by a carboxamide linkage. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c19-17(21)16-15(11-6-2-4-8-13(11)24-16)20-18(22)14-9-10-5-1-3-7-12(10)23-14/h1-9H,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRCGARIZRKMHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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